6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Übersicht

Beschreibung

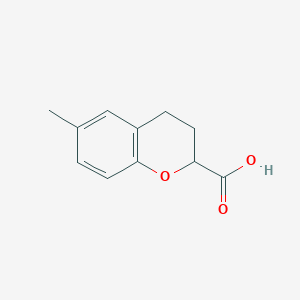

“6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid” is also known as “3,4-Dihydro-6-methylcoumarin”, “6-Methyl-3,4-dihydrocoumarin”, “6-Methylhydrocoumarin”, and "3,4-dihydro-6-methyl-2H-1-benzopyran-2-one" . It has a molecular formula of C10H10O2 and a molecular weight of 162.1852 .

Molecular Structure Analysis

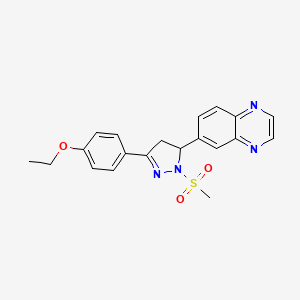

The molecular structure of “this compound” consists of a benzopyran ring with a methyl group at the 6th position and a carboxylic acid group at the 2nd position . The structure is also available as a 2D Mol file .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research on 4-methylcoumarins, closely related to 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has shown significant antioxidant properties. These compounds were synthesized and tested for their radical-scavenging abilities and reducing power, showing activity comparable to known antioxidants like Trolox. This indicates their potential role in therapy and food preservation due to their valuable biological activities (Ćavar, Kovač, & Maksimović, 2009).

Synthesis and Chemical Properties

The synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol through methods like methylization, Friedel-Crafts reaction, and Michael addition has been documented. This study provided insights into optimizing yield and understanding the chemical behavior of such compounds (Yang Ning, 2007).

Potential Therapeutic Applications

Compounds structurally related to this compound have been investigated for their therapeutic potential. For instance, derivatives have shown significant local anesthetic and platelet antiaggregating activities in vitro, comparable to acetylsalicylic acid, along with moderate analgesic, anti-inflammatory, and antiarrhythmic activities in animal models. This suggests their potential as new therapeutic agents (Mosti et al., 1994).

Photoreversible Properties for Therapeutic Use

Certain benzopyran derivatives exhibit photoreversible properties, which could be leveraged in therapeutic applications such as controlled drug release. The derivative (Z)-2,2-Dimethyl-8-(3-methyl-2-butenyl)-benzopyran-6-propenoic acid isolated from Brazilian propolis showed significantly enhanced cytotoxicity against human lung carcinoma cells under UV irradiation, highlighting its potential for targeted cancer therapy (Hirota et al., 2000).

Anti-Cancer Potential

6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives have been synthesized and evaluated for their efficacy in reducing the invasive behavior of HT 1080 fibrosarcoma cells. This research underscores the significance of these compounds in developing new anti-cancer agents, particularly those that can inhibit cancer cell invasion and metastasis (Kempen et al., 2008).

Wirkmechanismus

Target of Action

It is a derivative of coumarin , which is known to have various biological activities.

Mode of Action

Coumarin derivatives are known to interact with their targets, leading to various biological effects .

Pharmacokinetics

It is known that coumarin derivatives are generally well-absorbed and widely distributed in the body .

Result of Action

Some coumarin derivatives have been shown to possess significant antibacterial activity .

Eigenschaften

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGCYQSRSOBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72914-12-6 | |

| Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)

![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)

![(1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine](/img/structure/B2742100.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)

![6-(2-furylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742103.png)